Quantified Selectivity Profile of GSK3368715 vs. Type II/III PRMTs
GSK3368715 hydrochloride is a potent inhibitor of multiple type I PRMTs but is highly selective against type II and III PRMTs. While it inhibits PRMT1 (IC50=3.1 nM), PRMT3 (IC50=48 nM), PRMT6 (IC50=5.7 nM), and PRMT8 (IC50=1.7 nM), it demonstrates minimal activity against PRMT5 (IC50 >20,408 nM), PRMT7 (IC50 >40,000 nM), and PRMT9 (IC50 >15,000 nM) [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | PRMT1: 3.1 nM; PRMT3: 48 nM; PRMT6: 5.7 nM; PRMT8: 1.7 nM [1] |
| Comparator Or Baseline | PRMT5: >20,408 nM; PRMT7: >40,000 nM; PRMT9: >15,000 nM [1] |
| Quantified Difference | >6,500-fold selectivity for PRMT1 over PRMT5; >23,000-fold over PRMT7 |
| Conditions | In vitro biochemical enzyme inhibition assays [1] |
Why This Matters
This selectivity ensures that experimental results are attributable to type I PRMT inhibition and are not confounded by off-target effects on PRMT5, the predominant type II PRMT with distinct and often opposing biological roles.
- [1] Adooq. GSK3368715 hydrochloride Datasheet. IC50 values for PRMT1, 3, 4, 6, 8 and selectivity over PRMT5, 7, 9. View Source
